

# Application Notes and Protocols for JMV 449 Acetate in Hypothermia Induction Research

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Compound of Interest						
Compound Name:	JMV 449 acetate					
Cat. No.:	B8144713	Get Quote				

Audience: Researchers, scientists, and drug development professionals.

Introduction: **JMV 449 acetate** is a potent and metabolically stable pseudopeptide analogue of neurotensin-(8-13) that acts as a neurotensin receptor agonist.[1][2] It has been demonstrated to be a powerful tool for inducing pharmacological hypothermia in preclinical research.[1][3] This controlled reduction in body temperature holds therapeutic potential for various conditions, including endotoxic shock and neuroprotection.[3] These application notes provide detailed protocols and data for utilizing **JMV 449 acetate** to study hypothermia induction in animal models.

### **Mechanism of Action**

**JMV 449 acetate** exerts its hypothermic effects by activating neurotensin receptors 1 (NTSR1) and 2 (NTSR2) in the central nervous system, particularly within the median preoptic nucleus (MnPO) of the hypothalamus, a key region for thermoregulation. The activation of NTSR1 on neurons and NTSR2 on astrocytes leads to an increased firing rate of preoptic GABAergic neurons. This neuronal activity is believed to inhibit heat production and promote heat loss, resulting in a regulated decrease in core body temperature. The beneficial effects of this induced hypothermia are attributed to a reduction in oxygen consumption and metabolic stress.

## **Quantitative Data Summary**

The following tables summarize the quantitative data from studies utilizing **JMV 449 acetate** to induce hypothermia.



Table 1: Dose-Response and Temperature Modulation

Animal Model	Route of Administrat ion	Dose	Peak Hypothermi c Effect	Duration of Effect	Reference
Mouse	Intraperitonea I (i.p.)	10 mg/kg	Rapid reduction, peak at 2 hours post-injection	Transient, recovery starts around 12 hours	
Rat (VFCA model)	Intravenous (i.v.) infusion	8 mg/kg/h	Decrease from 37°C to 34°C	Maintained for 2.5 hours	
Mouse	Intracerebrov entricular (i.c.v.)	Not specified	Potent and long-lasting hypothermia	Long-lasting	

Table 2: Efficacy in Preclinical Models

Preclinical Model	Animal	JMV 449 Acetate Treatment	Key Findings	Reference
Endotoxic Shock (LPS-induced)	Mouse	10 mg/kg i.p. 30 min after LPS	Ameliorated clinical presentation and lethality rates.	
Ventricular Fibrillation Cardiac Arrest (VFCA)	Rat	8 mg/kg/h i.v. infusion post- resuscitation	Improved myocardial function, neurological deficit scores, and survival duration.	_



# **Experimental Protocols**Protocol 1: Induction of Hypothermia in Mice

Objective: To induce a transient and regulated hypothermia in mice using **JMV 449 acetate**.

#### Materials:

- JMV 449 acetate (e.g., Tocris Bioscience, Cat. No. 1998)
- · Sterile distilled water
- Sterile 0.9% saline
- Telemetry implants or rectal probe for temperature monitoring
- · Standard animal handling equipment

### Procedure:

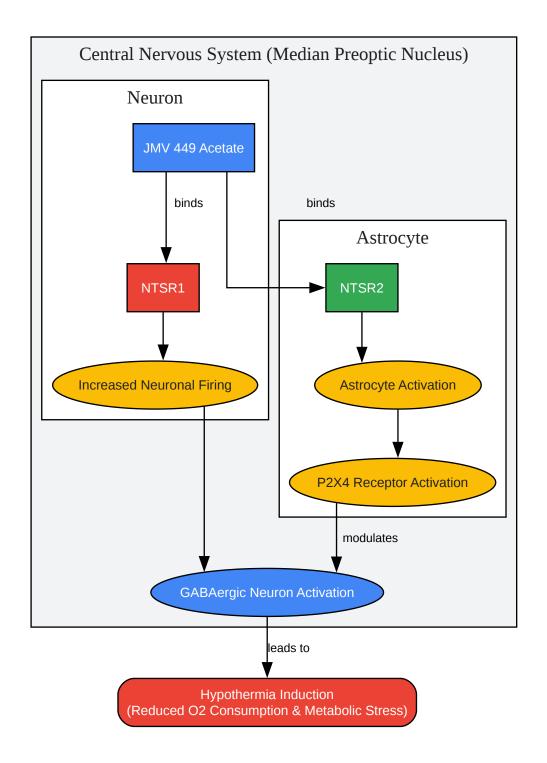
- Preparation of JMV 449 Acetate Solution:
  - Dissolve JMV 449 acetate in sterile distilled water to create a stock solution (e.g., 1 mg in 200 μL).
  - Aliquot the stock solution and store at -20°C until needed.
  - On the day of the experiment, thaw an aliquot and dilute it in sterile 0.9% saline to achieve the final desired concentration for a 10 mg/kg intraperitoneal (i.p.) injection.
- Animal Preparation:
  - Use adult male mice (e.g., C57BL/6J).
  - For continuous monitoring, mice should be implanted with telemetry probes for core body temperature measurement. Alternatively, a rectal probe can be used for intermittent measurements.



- Allow animals to acclimate to the experimental room for at least 1 hour before the procedure.
- · Administration of JMV 449 Acetate:
  - Administer a single intraperitoneal (i.p.) injection of JMV 449 acetate at a dose of 10 mg/kg.
  - For control animals, administer an equivalent volume of sterile 0.9% saline.
- Temperature Monitoring:
  - Monitor the core body temperature continuously using the telemetry system or at regular intervals (e.g., every 30 minutes) using a rectal probe.
  - A rapid decrease in core body temperature is expected, with the nadir typically reached around 2 hours post-injection.
- Data Analysis:
  - Plot the change in core body temperature over time for both the JMV 449 acetate-treated and control groups.
  - Calculate the maximum decrease in temperature and the duration of the hypothermic effect.

# Visualizations Signaling Pathway of JMV 449 Acetate-Induced Hypothermia





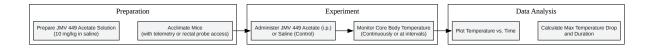
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Caption: Signaling cascade of **JMV 449 acetate** in the median preoptic nucleus to induce hypothermia.





# Experimental Workflow for Hypothermia Induction in Mice



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Caption: Step-by-step experimental workflow for studying **JMV 449 acetate**-induced hypothermia in mice.

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## References

- 1. JMV 449: a pseudopeptide analogue of neurotensin-(8-13) with highly potent and long-lasting hypothermic and analgesic effects in the mouse PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JMV 449 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 3. Spontaneous and pharmacologically induced hypothermia protect mice against endotoxic shock PMC [pmc.ncbi.nlm.nih.gov]
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